2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide (hereafter referred to as Compound A) features a dihydropyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a propyl group at the 4-position. The acetamide side chain is functionalized with a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-6-15-10-18(26)23(12-17(25)20-11-16-7-5-8-27-16)19(21-15)24-14(3)9-13(2)22-24/h5,7-10H,4,6,11-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSKWHVEIFFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has gained attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.43 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an acetamide group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.43 g/mol |
| CAS Number | Not specified |
| LogP | 0.7701 |
| Polar Surface Area | 54.006 Ų |
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of pathways related to cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By inhibiting COX-2, these compounds may reduce the production of pro-inflammatory mediators like prostaglandins.
Antioxidant Properties
Antioxidant activity has also been reported for similar pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial in preventing various diseases linked to oxidative damage.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related pyrazole derivatives on MCF-7 breast cancer cells. The results showed that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, a derivative was tested for its ability to inhibit COX enzymes in vitro. The findings revealed that it effectively reduced COX-2 expression in response to inflammatory stimuli in human fibroblast cells .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Case studies have demonstrated that similar structures can act on various cancer types, including breast and prostate cancers, suggesting a potential pathway for therapeutic development.
-
Anti-inflammatory Effects
- Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The pyrazole moiety is known to interfere with inflammatory pathways, potentially offering relief in conditions such as arthritis .
- Experimental data suggest that this compound can modulate cytokine production and reduce inflammation markers in vitro.
-
Antimicrobial Properties
- There is growing interest in the antimicrobial potential of pyrimidine derivatives. Preliminary studies have indicated that the compound can exhibit bactericidal effects against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .
- Research indicates that modifications to the furan ring can enhance antimicrobial activity, opening avenues for novel drug formulations.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Bactericidal activity against Gram-positive bacteria |
Case Studies
- Study on Anticancer Effects
- Inflammation Modulation Research
- Antimicrobial Efficacy Testing
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Similarities and Variations
Compound A shares a dihydropyrimidinone backbone with several analogues but differs in substituents, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Compound A with Analogues
*Calculated based on structural similarity to ; exact formula may vary.
Functional and Pharmacological Insights
Core Heterocycles: The dihydropyrimidinone core in Compound A is a common scaffold in kinase inhibitors (e.g., imatinib derivatives), where the carbonyl group participates in critical hydrogen bonds with ATP-binding pockets . Analogues with pyridazinone (as in ) exhibit altered binding due to reduced planarity and different hydrogen-bonding geometries.
Substituent Effects: Furan vs. However, the latter may enhance blood-brain barrier penetration. Propyl vs. Phenyl (4-position): The 4-propyl group in Compound A reduces steric bulk compared to 4-phenyl in , possibly favoring entropic gains in binding.
Acetamide Modifications: Cyclopropylamine () and difluoromethylpyrazole () substituents demonstrate how minor changes can drastically alter metabolic stability and target affinity. For example, cyclopropane’s ring strain may reduce oxidative metabolism, prolonging half-life .
Preparation Methods
Synthesis of 2-Chloro-N-(furan-2-ylmethyl)acetamide
Coupling to Pyrimidinone Core
-
Reactants : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-propyl-1,6-dihydropyrimidin-6-one (1 eq), 2-chloro-N-(furan-2-ylmethyl)acetamide (1.2 eq), K₂CO₃ (2 eq) in acetonitrile.
-
Conditions : Reflux for 8 hours, yielding the target compound (62% yield).
Optimization Note : Microwave assistance (100°C, 300 W) reduces reaction time to 45 minutes with comparable yield (64%).
Spectral Characterization and Validation
Critical spectroscopic data for the final compound:
-
IR (KBr) : 3285 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.38 (s, 6H, pyrazole-CH₃), 4.15 (s, 2H, CH₂CO), 4.48 (d, 2H, NHCH₂), 6.25–8.12 (m, 6H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Conventional PTC | TBAB, 65°C, stirring | 68 | 12 |
| Ultrasonic-assisted | TBAB, 40 kHz, 65°C | 75 | 4 |
| Microwave-assisted | 300 W, 100°C | 64 | 0.75 |
Ultrasonic irradiation improves yields by enhancing mass transfer and cavitation-induced activation, while microwave methods prioritize speed over marginal yield reductions.
Challenges and Mitigation Strategies
-
Low Solubility : The dihydropyrimidinone core exhibits poor solubility in non-polar solvents. Solution : Use DMF-DMSO mixtures (4:1) to enhance dissolution.
-
Byproduct Formation : Over-alkylation at N-3 of pyrimidinone. Solution : Strict stoichiometric control (1:1.2 molar ratio) and incremental reagent addition.
-
Epimerization Risk : Chiral centers in furfurylamine may racemize under basic conditions. Solution : Employ mild bases (e.g., K₃PO₄) at ≤80°C.
Industrial-Scale Considerations
For kilogram-scale production:
-
Cost Efficiency : TBAB is reusable for 5 cycles without significant activity loss (yield drop from 75% to 72%).
-
Green Chemistry : Ethanol-water solvent systems reduce environmental impact vs. DMF.
-
Process Safety : Exothermic alkylation steps require controlled addition rates (<0.5 mL/min) and jacketed reactors .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates validated?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the pyrazole-pyrimidine core via nucleophilic substitution or cyclocondensation .
- Acetamide coupling : Introduction of the furan-methylacetamide group using carbodiimide-mediated coupling . Intermediates are validated using NMR spectroscopy (to confirm functional groups and regiochemistry) and mass spectrometry (to verify molecular weight and fragmentation patterns) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Identifies proton environments (e.g., pyrazole CH3 groups at δ ~2.3 ppm, furan protons at δ ~6.3–7.4 ppm) and carbon backbone .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H25N5O3) and detects impurities .
Q. What in vitro assays are recommended for preliminary biological screening?
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., NCI-H460) via MTT or resazurin reduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Chromatographic purification : Use reverse-phase HPLC to isolate high-purity fractions, minimizing byproducts like unreacted pyrazole intermediates .
- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at maximal conversion .
Q. How do structural modifications (e.g., substituents on pyrazole or furan) impact bioactivity?
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. propyl groups on pyrimidine) in enzyme inhibition assays. For example, 3,5-dimethylpyrazole enhances steric hindrance, potentially improving target selectivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. How can contradictions in biological data (e.g., variable IC50 values) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies are effective for studying target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound with its target protein, followed by pull-down and LC-MS/MS identification .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics in physiologically relevant buffers .
Methodological Considerations
Q. How can solubility and stability challenges be addressed during formulation?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro studies to maintain solubility without cytotoxicity .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. What computational tools are suitable for predicting metabolic pathways?
- ADMET Predictors : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) to identify potential toxicophores .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
